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Compound of Interest

Compound Name: Azalamellarin N

Cat. No.: B12383977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of Azalamellarin N and its

natural precursor, lamellarin N. The information presented herein is based on available

experimental data, offering a resource for researchers in oncology and drug discovery.

Introduction
Lamellarin N is a marine-derived alkaloid that has demonstrated significant anti-cancer

properties through various mechanisms, including the inhibition of topoisomerase I and protein

kinases.[1][2] Azalamellarin N is a synthetic analog of lamellarin N, characterized by the

replacement of the lactone ring with a lactam ring.[3] This structural modification has been

explored to potentially enhance the therapeutic properties of the parent compound. This guide

focuses on a comparative evaluation of their efficacy, primarily in the context of cancer cell

cytotoxicity and kinase inhibition.

Data Presentation
The following tables summarize the available quantitative data on the cytotoxic and kinase

inhibitory activities of Azalamellarin N and lamellarin N. It is important to note that much of the

data is derived from separate studies, and direct head-to-head comparisons across a broad

range of targets are limited.
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Compound Cell Line IC50 (µM) Reference

Lamellarin N
SH-SY5Y (Human

Neuroblastoma)
0.025 [2]

Lamellarin D
HuCCA-1 (Human

Cholangiocarcinoma)
~1 [4]

Azalamellarin D
HuCCA-1 (Human

Cholangiocarcinoma)
~2 [4]

*Data for Lamellarin D and Azalamellarin D are included to provide additional context on the

effect of the lactam substitution, as direct comparative cytotoxicity data for Azalamellarin N
against a panel of cancer cell lines was not readily available in the reviewed literature.

Kinase Inhibition Data
Compound Kinase Target IC50 (nM) Reference

Azalamellarin N EGFR T790M/L858R 1.7 [5]

Lamellarin N EGFR T790M/L858R >1000 [5]

Lamellarin N CDK1/cyclin B 110 [2]

Lamellarin N CDK5/p25 150 [2]

Lamellarin N GSK-3α/β 40 [2]

Lamellarin N DYRK1A 70 [2]

Lamellarin N PIM-1 280 [2]

Lamellarin N CK1δ/ε 110 [2]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
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This protocol is a standard method for assessing cell viability based on the reduction of a

tetrazolium compound (MTS) by metabolically active cells into a colored formazan product.

Materials:

96-well plates

Cancer cell lines of interest

Complete cell culture medium

MTS reagent (e.g., from Promega)

Phenazine ethosulfate (PES) solution (if required by the MTS reagent manufacturer)

Test compounds (Azalamellarin N, lamellarin N) dissolved in a suitable solvent (e.g.,

DMSO)

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g.,

5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C

in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

After the 24-hour incubation, remove the medium from the wells and add 100 µL of the

medium containing the various concentrations of the test compounds. Include wells with

untreated cells (vehicle control) and wells with medium only (blank control).

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C

in a humidified 5% CO2 atmosphere.

MTS Reagent Addition: Following the incubation period, add 20 µL of the MTS reagent (pre-

mixed with PES if required) to each well.
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Final Incubation: Incubate the plates for 1-4 hours at 37°C. The incubation time should be

optimized for each cell line.

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a

microplate reader.

Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of

all other wells. Calculate the percentage of cell viability for each treatment group relative to

the vehicle control. The IC50 value, the concentration of the compound that causes 50%

inhibition of cell growth, can then be determined using a dose-response curve fitting

software.[6][7][8]

In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds

against a specific protein kinase.

Materials:

Recombinant purified protein kinase (e.g., EGFR T790M/L858R)

Kinase-specific substrate (peptide or protein)

ATP (Adenosine triphosphate)

Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and other components

optimized for the specific kinase)

Test compounds (Azalamellarin N, lamellarin N) dissolved in DMSO

96-well assay plates (e.g., white or black plates for luminescence or fluorescence-based

assays)

Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP

production as an indicator of kinase activity)

Microplate reader (luminescence or fluorescence compatible)
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Procedure:

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific substrate, and

the test compound at various concentrations.

Kinase Addition: Add the recombinant kinase to each well to initiate the reaction. Include

control wells with no inhibitor (100% activity) and wells with no kinase (background).

ATP Addition: Start the kinase reaction by adding a specific concentration of ATP to each

well. The concentration of ATP is often close to the Km value for the specific kinase.

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or room

temperature) for a defined period (e.g., 30-60 minutes).

Reaction Termination and Detection: Stop the kinase reaction and measure the kinase

activity using a suitable detection method. For the ADP-Glo™ assay, this involves two steps:

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then

used by a luciferase to produce a luminescent signal.

Signal Measurement: Measure the luminescence using a microplate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and

thus reflects the kinase activity. The percentage of inhibition for each compound

concentration is calculated relative to the no-inhibitor control. The IC50 value is determined

by plotting the percent inhibition against the log of the compound concentration and fitting

the data to a dose-response curve.[5][9][10]

Signaling Pathways and Mechanisms of Action
Lamellarin N
Lamellarin N exerts its anti-cancer effects through multiple mechanisms. It is a known inhibitor

of topoisomerase I, an enzyme crucial for DNA replication and repair. By stabilizing the

topoisomerase I-DNA complex, it leads to DNA strand breaks and subsequent cell death.

Furthermore, lamellarin N directly targets mitochondria, inducing apoptosis. A significant aspect
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of its activity is the inhibition of various protein kinases that are critical for cancer cell

proliferation and survival signaling pathways.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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